

# Cross-validation of AZD 4017's effects in different research models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD 4017 |           |
| Cat. No.:            | B1684383 | Get Quote |

# **AZD4017: A Comparative Analysis Across Diverse Research Models**

An objective guide for researchers on the therapeutic potential and mechanistic action of the 11β-HSD1 inhibitor, AZD4017.

AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has been investigated across a range of therapeutic areas, capitalizing on its ability to reduce the intracellular conversion of inactive cortisone to active cortisol. This guide provides a comparative overview of the effects of AZD4017 in different human research models, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension (IIH). The data presented is compiled from various clinical studies to aid researchers, scientists, and drug development professionals in evaluating its potential applications.

#### **Mechanism of Action**

AZD4017 is an orally bioavailable, selective inhibitor of the enzyme 11β-HSD1.[1][2] This enzyme is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] It plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to the active glucocorticoid, cortisol.[1] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in target tissues, thereby mitigating the detrimental effects



of excess glucocorticoids, such as insulin resistance and adiposity, without suppressing the systemic anti-inflammatory actions of glucocorticoids.[1]



Click to download full resolution via product page

Caption: Mechanism of action of AZD4017.

# Comparative Efficacy in Clinical Research Models

AZD4017 has been evaluated in several phase II clinical trials, demonstrating varied efficacy across different patient populations and endpoints. The following tables summarize the key quantitative findings from these studies.

### **Type 2 Diabetes Mellitus: Wound Healing**

A pilot randomized controlled trial investigated the effect of AZD4017 on wound healing and skin integrity in adults with type 2 diabetes.



| Outcome<br>Measure                                   | AZD4017<br>Group | Placebo Group         | Percentage<br>Difference | Citation  |
|------------------------------------------------------|------------------|-----------------------|--------------------------|-----------|
| Systemic 11β-<br>HSD1 Activity<br>Reduction          | 87% reduction    | No significant change | 87%                      | [3][4][5] |
| Wound Diameter<br>(Day 2)                            | 0.98 mm          | 1.51 mm               | 34% smaller              | [5]       |
| Wound Diameter<br>(Day 30, after<br>repeat wounding) | 0.70 mm          | 1.35 mm               | 48% smaller              | [5]       |

# Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

A phase II, randomized, double-blind, placebo-controlled study assessed the impact of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH, with or without type 2 diabetes.

| Outcome<br>Measure                                                  | AZD4017<br>Group            | Placebo Group    | P-value | Citation  |
|---------------------------------------------------------------------|-----------------------------|------------------|---------|-----------|
| Change in Liver Fat Fraction (Overall Population)                   | -0.667 (SD<br>5.246)        | 0.139 (SD 4.323) | 0.441   | [6][7][8] |
| Change in Liver Fat Fraction (NASH and T2D Subgroup)                | -1.087 (SD<br>5.374)        | 1.675 (SD 3.318) | 0.033   | [6][7][8] |
| Conversion of <sup>13</sup> C Cortisone to <sup>13</sup> C Cortisol | Blocked in 100% of patients | No inhibition    | -       | [6][7]    |



## **Idiopathic Intracranial Hypertension (IIH)**

A phase II double-blind, randomized, placebo-controlled trial evaluated the efficacy of AZD4017 in treating IIH in a cohort of overweight women.

| Outcome<br>Measure                                | AZD4017<br>Group       | Placebo Group            | P-value<br>(between<br>groups) | Citation |
|---------------------------------------------------|------------------------|--------------------------|--------------------------------|----------|
| Change in Intracranial Pressure (ICP) at 12 weeks | -4.3 cmH₂O (SD<br>5.7) | -0.3 cmH₂O (SD<br>5.9)   | 0.2                            | [9]      |
| Systemic 11β-<br>HSD1 Activity<br>Suppression     | 70%                    | No significant change    | <0.0001                        | [10]     |
| Hepatic 11β-<br>HSD1 Activity<br>Suppression      | 85.9%                  | No significant<br>change | <0.0001                        | [10]     |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key studies cited.

### **Wound Healing in Type 2 Diabetes**

- Study Design: A double-blind, randomized, placebo-controlled, parallel-group phase 2b pilot trial.[5]
- Participants: Adults with type 2 diabetes (n=28), with 14 in the AZD4017 group and 14 in the placebo group.[5]
- Intervention: Oral AZD4017 or a matching placebo for 35 days.[5][11]
- Procedure: Participants underwent 3 mm full-thickness punch skin biopsies at baseline and day 28. Wound healing was monitored after 2 and 7 days.[4]



- Primary Outcome: 24-hour ex vivo skin 11β-HSD1 activity.[4]
- Secondary Outcomes: Systemic 11β-HSD1 activity (measured by urinary steroid metabolite ratios), wound diameter, and epidermal integrity.[5]

#### **NAFLD/NASH Study**

- Study Design: A randomized, double-blind, placebo-controlled, phase II proof-of-concept study.[6]
- Participants: 93 patients with NAFLD or NASH, with or without type 2 diabetes, were randomized (46 to AZD4017, 47 to placebo).[6]
- Intervention: AZD4017 or placebo for 12 weeks.[6]
- Primary Outcomes: Percentage change from baseline to week 12 in liver fat fraction (LFF) and the conversion of <sup>13</sup>C cortisone to <sup>13</sup>C cortisol in the liver.[6][7]
- Secondary Outcomes: Changes in liver enzymes, liver fibrosis, body weight, and insulin sensitivity.[6]

### **Idiopathic Intracranial Hypertension Trial**

- Study Design: A multicenter, phase II, double-blind, randomized, placebo-controlled trial.[10]
   [12]
- Participants: 31 female participants with active IIH.[9] 17 were randomized to AZD4017 and 14 to placebo.[9]
- Intervention: 400 mg of AZD4017 or a matching placebo twice daily for 12 weeks.[12]
- Primary Outcome: Change in intracranial pressure, measured by lumbar puncture, over 12 weeks.[12]
- Secondary Outcomes: IIH symptoms, visual function, papilledema, and headache measures.
   [12]





Click to download full resolution via product page

Caption: A generalized experimental workflow for a randomized controlled trial.



#### Conclusion

The cross-validation of AZD4017's effects in different research models reveals a nuanced profile. While the drug consistently demonstrates target engagement by inhibiting  $11\beta$ -HSD1 activity systemically and in the liver, its clinical efficacy varies depending on the condition and the specific patient population. In adults with type 2 diabetes, AZD4017 showed promise in improving wound healing.[3][4][5] For patients with NASH and co-existing type 2 diabetes, it led to a significant reduction in liver fat.[6][7] However, in the broader NAFLD/NASH population and in patients with IIH, the primary endpoints were not met, although some positive trends were observed.[6][9] These findings underscore the importance of patient stratification and the selection of appropriate endpoints in the clinical development of  $11\beta$ -HSD1 inhibitors. Further research may be warranted to explore the potential of AZD4017 in specific subgroups and in combination with other therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Cross-validation of AZD 4017's effects in different research models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684383#cross-validation-of-azd-4017-s-effects-indifferent-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com